molecular formula C29H28ClNO10 B016712 Kibdelone C CAS No. 934464-79-6

Kibdelone C

Cat. No. B016712
M. Wt: 586 g/mol
InChI Key: NEZGGHIIKFHZCZ-MZFXBISCSA-N
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Description

Synthesis Analysis

The synthesis of Kibdelone C has been achieved through various innovative approaches. Dai et al. (2018) utilized a convergent synthesis strategy, employing a 6π-electrocyclization for the B-C-D ring formation, InBr3-promoted lactonization for the isocoumarin ring, and a DMAP-mediated oxa-Michael/aldol cascade reaction for the tetrahydroxanthone fragment (Dai et al., 2018). Butler et al. (2011) and Sloman et al. (2011) focused on enantioselective total syntheses, with key steps including Shi epoxidation, acid-catalyzed cyclization, and C-H arylation to establish the compound’s stereochemistry and complete its hexacyclic skeleton (Butler et al., 2011); (Sloman et al., 2011).

Molecular Structure Analysis

Kibdelone C's structure is characterized by its hexacyclic tetrahydroxanthones and notable for its isoquinolinone and tetrahydroxanthone ring systems. The compound's complexity is highlighted by the stereochemical challenges addressed in its synthesis, demonstrating the intricate interplay of its molecular framework.

Chemical Reactions and Properties

The synthetic approaches to Kibdelone C have unveiled its reactive capacity, particularly in forming the complex hexacyclic structure. The methodologies applied underscore the compound's ability to undergo various chemical reactions, including electrocyclizations, lactonizations, and Michael/aldol cascade reactions, which are pivotal for its synthesis and functionalization.

Physical Properties Analysis

While specific studies detailing the physical properties of Kibdelone C are limited, the compound's structural complexity suggests it possesses unique physical characteristics. These properties are likely influenced by its polycyclic nature and the functional groups present, which merit further investigation.

Chemical Properties Analysis

Kibdelone C exhibits potent cytotoxicity against a range of human cancer cell lines, a property attributed to its chemical structure. The synthesis and evaluation of Kibdelone C and its derivatives have provided insights into its chemical properties, including stability and reactivity, which are crucial for understanding its biological activity and potential applications (Rujirawanich et al., 2016).

Scientific Research Applications

  • Antibacterial Properties :

    • Kibdelomycin, a variant of Kibdelone C, exhibits potent activity against toxigenic Clostridium difficile and other Gram-positive aerobic organisms. This supports its potential as an anti-C. difficile agent (Miesel et al., 2014).
    • Kibdelomycin is also noted for its broad-spectrum antibacterial activity against aerobic bacteria and efficacy in a hamster model of C. difficile infection, making it a novel antibiotic candidate (Singh, 2016).
  • Anticancer Properties :

    • Kibdelones, including Kibdelone C, are active at low nanomolar concentrations against human tumor cell lines, exhibiting significant cytotoxicity. This has been demonstrated in leukemia and renal cell carcinoma cell lines (Sloman et al., 2011).
    • Studies have shown that Kibdelone C and its derivatives display potent cytotoxicity towards a range of human cancer cell lines, disrupting the actin cytoskeleton, which is crucial for cell division and movement (Rujirawanich et al., 2016).
    • The synthesis of Kibdelone C provides new avenues for preparing derivatives and related natural products, which can be crucial in developing new anticancer agents (Dai et al., 2018).
  • Synthetic Advancements :

    • The convergent synthesis of Kibdelone C opens up possibilities for creating structurally similar natural products and derivatives (Dai et al., 2018).
    • The enantioselective synthesis of F-ring fragments of Kibdelone C has been achieved using a bifunctional organic catalyst, indicating progress in the efficient synthesis of this compound (Klosowski & Martin, 2018).

Safety And Hazards

When handling Kibdelone C, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental release, it is advised to avoid letting the chemical enter drains .

properties

IUPAC Name

(19S,21S,22R)-8-chloro-3,10,19,21,22,26-hexahydroxy-15-methoxy-6-methyl-7-propyl-17-oxa-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-1(14),2(11),3,7,9,15,18(23),25-octaene-5,24-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28ClNO10/c1-4-5-11-20(30)16-17(29(39)31(11)2)23(36)14-9(21(16)34)6-7-10-15(14)24(37)19-25(38)18-22(35)12(32)8-13(33)27(18)41-28(19)26(10)40-3/h12-13,22,32-37H,4-8H2,1-3H3/t12-,13-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZGGHIIKFHZCZ-MZFXBISCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C2=C(C3=C(C4=C(CC3)C(=C5C(=C4O)C(=O)C6=C(O5)C(CC(C6O)O)O)OC)C(=C2C(=O)N1C)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=C(C2=C(C3=C(C4=C(CC3)C(=C5C(=C4O)C(=O)C6=C(O5)[C@H](C[C@@H]([C@@H]6O)O)O)OC)C(=C2C(=O)N1C)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28ClNO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501043886
Record name Kibdelone C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501043886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

586.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Kibdelone C

CAS RN

934464-79-6
Record name (10S,12S,13R)-4-Chloro-6,7,10,11,12,13-hexahydro-5,10,12,13,15,16-hexahydroxy-8-methoxy-2-methyl-3-propyl-2H-[1]benzopyrano[2′,3′:6,7]naphth[2,1-g]isoquinoline-1,14-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=934464-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kibdelone C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501043886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
110
Citations
J Rujirawanich, S Kim, AJ Ma, JR Butler… - Journal of the …, 2016 - ACS Publications
… We report the synthesis of kibdelone C and several simplified analogs. Both enantiomers of … However, celluar studies reveal that kibdelone C and its simplified derivatives disrupt the …
Number of citations: 24 pubs.acs.org
DL Sloman, JW Bacon, JA Porco Jr - Journal of the American …, 2011 - ACS Publications
… In summary, a convergent total synthesis of kibdelone C has been achieved. A … A precursor to kibdelone C, methyl ether 24, was synthesized and found to be very stable in …
Number of citations: 90 pubs.acs.org
JR Butler, C Wang, J Bian… - Journal of the American …, 2011 - ACS Publications
… Nonetheless, as predicted by the isolation report, (1) reduction of the crude reaction products with dithionite yielded kibdelone C (3). In our hands, the final product was subject to …
Number of citations: 77 pubs.acs.org
Y Dai, F Ma, Y Shen, T Xie, S Gao - Organic letters, 2018 - ACS Publications
… (10) Herein, we report a new approach for the synthesis of kibdelone C. … In summary, we developed a convergent approach for the synthesis of kibdelone C. The highly substituted …
Number of citations: 24 pubs.acs.org
DW Klosowski, SF Martin - Synlett, 2018 - thieme-connect.com
We previously reported a bifunctional organic catalyst that promotes highly efficient enantioselective halolactonizations of a broad array of olefinic acids. As part of that work, we …
Number of citations: 7 www.thieme-connect.com
MAA Endoma-Arias, T Hudlicky - Tetrahedron letters, 2011 - Elsevier
… of the syntheses of both enantiomers of kibdelone C, the most bio-active congener.2, 3 The preparation of natural enantiomer (+)-kibdelone C was accomplished by Porco through the …
Number of citations: 24 www.sciencedirect.com
R Ratnayake, E Lacey, S Tennant… - … A European Journal, 2007 - Wiley Online Library
… ) was also observed for a MeOH solution of kibdelone C (3). Concerned about the stability … equilibration being in the order kibdelone B>kibdelone C. Intrigued by this process, we were …
EM Carreira, M Schneider - Synfacts, 2018 - thieme-connect.com
Comment: Lindlar hydrogenation of C followed by a 6π electrocyclization and triflation gave D in 61% yield. In (III)-mediated 6-endo-dig cyclization afforded enol-lactone F, which was …
Number of citations: 0 www.thieme-connect.com
DK Winter, DL Sloman, JA Porco Jr - Natural product reports, 2013 - pubs.rsc.org
… This was the case for kibdelone C and led to the total synthesis of the natural enantiomer (+)-kibdelone C by the Porco group 14 and (−)-kibdelone C by the Ready group. For polycyclic …
Number of citations: 97 pubs.rsc.org
Y Wang, C Wang, JR Butler… - Angewandte Chemie …, 2013 - Wiley Online Library
… Cognizant of the failure of direct dehydrogenative coupling in the synthesis of kibdelone C, we were intrigued by the rapid and high-yielding cyclization of simaomicin model system 22 […
Number of citations: 28 onlinelibrary.wiley.com

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